molecular formula C19H28O3 B1215758 6-Ketodihydrotestosterone CAS No. 899-39-8

6-Ketodihydrotestosterone

Cat. No.: B1215758
CAS No.: 899-39-8
M. Wt: 304.4 g/mol
InChI Key: SOQWQZZNPGBTQR-YDOJUKJESA-N
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Description

“11-Ketodihydrotestosterone” also known as “5α-androstan-17β-ol-3,11-dione”, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is closely related to “11β-hydroxyandrostenedione (11β-KA4)”, “adrenosterone (11-ketoandrostenedione; 11-KA4)”, and “11-ketotestosterone (11-KT)”, which are also produced in the adrenal glands .


Synthesis Analysis

The synthesis of these compounds involves multiple enzymes and pathways. For instance, “11-Ketotestosterone”, a downstream metabolite of “11β-hydroxyandrostenedione (11OHA4)” is mostly produced in peripheral tissues . The exact synthesis process of “6-Ketodihydrotestosterone” is not clear from the available information.


Molecular Structure Analysis

The molecular structure of these compounds involves various functional groups and bonds. For instance, “11β-Hydroxydihydrotestosterone” has a systematic IUPAC name of "(5S,8S,9S,10S,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta [a]phenanthren-3-one" .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple steps. For instance, “Mercaptopurine” competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their molecular structure and functional groups. For instance, “11-Ketotestosterone” is an oxidized form of testosterone that contains a keto group at the C11 position .

Mechanism of Action

The mechanism of action of these compounds involves binding to and activating the androgen receptor. For instance, “11-Ketotestosterone” and its 5α-reduced product, “11-ketodihydrotestosterone”, are bioactive androgens, with potencies equivalent to those of testosterone and dihydrotestosterone .

Safety and Hazards

The safety and hazards associated with these compounds depend on their biological activity and the context of their use. For instance, “Mercaptopurine” has several side effects including bone marrow suppression, liver toxicity, vomiting, and loss of appetite .

Future Directions

Future research could focus on understanding the role of these compounds in human health and disease. For instance, “11-oxygenated androgens” have emerged as major components of several disorders of androgen excess, such as congenital adrenal hyperplasia, premature adrenarche and polycystic ovary syndrome, as well as in androgen-dependent tumours, such as castration-resistant prostate cancer .

Properties

CAS No.

899-39-8

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15,17,22H,3-10H2,1-2H3/t12-,13-,14-,15+,17-,18+,19-/m0/s1

InChI Key

SOQWQZZNPGBTQR-YDOJUKJESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C

SMILES

CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C

899-39-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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